molecular formula C44H55N8O7P B13813990 N1-Methyl-DG cep

N1-Methyl-DG cep

Cat. No.: B13813990
M. Wt: 838.9 g/mol
InChI Key: OOBQUSBPPMAQQI-MEFKARAVSA-N
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Description

However, the term "CEP" in the context of the reviewed materials predominantly refers to cryptorchidism (undescended testes) and related clinical guidelines, rather than a chemical entity. This discrepancy suggests either a nomenclature error (e.g., mislabeling of the compound) or a misalignment between the query and the available evidence.

Given this gap, the following sections will focus on synthesizing insights from the evidence related to cryptorchidism (CEP), as this is the primary subject of the provided materials.

Properties

Molecular Formula

C44H55N8O7P

Molecular Weight

838.9 g/mol

IUPAC Name

N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C44H55N8O7P/c1-30(2)52(31(3)4)60(57-25-13-24-45)59-37-26-39(51-29-46-40-41(51)48-43(47-28-49(5)6)50(7)42(40)53)58-38(37)27-56-44(32-14-11-10-12-15-32,33-16-20-35(54-8)21-17-33)34-18-22-36(55-9)23-19-34/h10-12,14-23,28-31,37-39H,13,25-27H2,1-9H3/b47-28+/t37-,38+,39+,60?/m0/s1

InChI Key

OOBQUSBPPMAQQI-MEFKARAVSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N(C6=O)C)/N=C/N(C)C

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N(C6=O)C)N=CN(C)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N1-Methyl-DG cep undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure specific reaction pathways .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce N1-methyl-guanine, while substitution reactions can yield various methylated derivatives .

Scientific Research Applications

N1-Methyl-DG cep has a wide range of applications in scientific research:

Mechanism of Action

N1-Methyl-DG cep exerts its effects by altering the hydrogen bonding of adenine-thymine base pairs in DNA. The methylation at the N1 position disrupts the Watson-Crick base pairing, leading to Hoogsteen base pairing. This alteration affects DNA replication and repair processes. The enzyme AlkB repairs this compound lesions by direct reversal, making it a critical target in understanding DNA repair mechanisms .

Comparison with Similar Compounds

Comparison of Clinical Guidelines for Cryptorchidism (CEP)

The evidence extensively compares diagnostic and therapeutic approaches for cryptorchidism. Below is a summary of key findings and comparisons:

Diagnostic Criteria

  • Imaging Use: International guidelines (AUA, BAPS/BAUS, CUA, EAU) unanimously advise against routine ultrasound or imaging for non-palpable testes, as these methods lack diagnostic accuracy .
  • Physical Examination : Supine or frog-leg positioning with warm fingers improves palpation accuracy for ectopic or retractile testes .

Surgical Timing

  • Optimal Age for Surgery :

    Guideline Recommended Age Rationale
    AUA (2014) 6–18 months Preserve fertility, reduce cancer risk
    BAPS/BAUS (2015) ≤1 year Mitigate germ cell loss
    CUA-PUC (2017) 6–12 months Improve testicular survival
    EAU (2018) <18 months Align with hormonal mini-puberty

    Delayed surgery (>18 months) correlates with higher infertility rates (up to 10% unilateral, 32% bilateral) and elevated testicular cancer risk (3× general population) .

Hormonal Therapy

  • hCG/GnRH Analogues: Success rates for testicular descent are low (20–30%), with risks of adverse effects (e.g., hydrocele, premature puberty) and germ cell damage . Limited evidence supports GnRH agonists for improving mini-puberty in bilateral cases, but long-term safety data are lacking .

Risk Factor Comparison

Key risk factors for cryptorchidism include:

  • Preterm birth (<37 weeks) and low birth weight (<2.5 kg) .
  • Maternal smoking (RR 1.5–2.0) and advanced maternal age (RR 1.8 for ≥30 years; RR 2.5 for ≥40 years) .
  • Genetic factors (e.g., family history, disorders of sex development) .

Outcome Comparison: Surgical vs. Non-Surgical Management

Parameter Early Surgery (≤1 year) Delayed Surgery (>1 year) Hormonal Therapy
Fertility Preservation 85–90% germ cell survival 50–60% germ cell survival No significant improvement
Cancer Risk 2–3× baseline risk 4–6× baseline risk No reduction
Complications Low (1–2% atrophy) Higher (5–10% atrophy) High side effects

Data derived from longitudinal studies and meta-analyses .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N1-Methyl-DG cep with high purity, and how can reproducibility be ensured?

  • Methodological Answer : Synthesis should follow a multi-step protocol, including precursor selection, reaction optimization (e.g., temperature, solvent polarity), and rigorous purification (e.g., column chromatography, recrystallization). Characterization via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) is essential to confirm structural integrity. For reproducibility, document all parameters (e.g., molar ratios, reaction times) and include negative controls to identify side reactions. Experimental details must align with journal guidelines for clarity, such as separating primary data (≤5 compounds in the main text) and supplementary materials for extended datasets .

Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic methods:

  • Structural analysis : ¹H/¹³C NMR for bond connectivity, Fourier-transform infrared spectroscopy (FTIR) for functional groups.
  • Purity assessment : High-performance liquid chromatography (HPLC) with UV detection; validate with melting point consistency.
  • Stability studies : Thermogravimetric analysis (TGA) and accelerated degradation under varying pH/temperature.
    Ensure raw data (e.g., spectral peaks, retention times) are archived in supplementary materials, referencing standardized protocols .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s reported biological activity across studies?

  • Methodological Answer : Apply a tiered validation framework:

Replicate prior studies : Use identical conditions (e.g., cell lines, dosage) to confirm baseline activity.

Control variables : Isolate confounding factors (e.g., solvent effects, endotoxin contamination) via spike-and-recovery experiments.

Mechanistic studies : Employ knockout models or competitive inhibitors to validate target engagement.

Meta-analysis : Pool data using random-effects models to quantify heterogeneity (I² statistic) and identify moderators (e.g., assay type).
Document discrepancies in the discussion section, aligning with FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize follow-up studies .

Q. What statistical methods are optimal for analyzing dose-response relationships and toxicity thresholds in preclinical studies of this compound?

  • Methodological Answer :

  • Dose-response curves : Fit sigmoidal models (e.g., Hill equation) using nonlinear regression; report IC₅₀/EC₅₀ with 95% confidence intervals.
  • Toxicity thresholds : Apply receiver operating characteristic (ROC) curves to determine lethal dose (LD₅₀) cutoffs, balancing sensitivity (true positive rate) and specificity (true negative rate).
  • Multivariate analysis : Use Spearman rank correlation to assess relationships between dosage, pharmacokinetic parameters (e.g., AUC), and adverse events.
    Include power calculations (e.g., z=1.96, α=0.05) to justify sample sizes, as exemplified in pediatric ICU biomarker studies .

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